2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one
Description
2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one is a synthetic organic compound characterized by a ketone backbone (ethan-1-one) substituted with a benzylamino group (–NH–CH₂C₆H₅) at the C2 position and a benzyloxy group (–O–CH₂C₆H₅) at the para position of the phenyl ring. This structure combines aromatic and amine functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound’s synthesis often involves multi-step reactions, such as nucleophilic substitution or reductive amination, starting from precursors like 1-(4-(benzyloxy)phenyl)ethan-1-one .
Its dual substitution pattern (benzyloxy and benzylamino) may enhance lipophilicity, influencing solubility and membrane permeability, which are critical for drug design.
Structure
3D Structure
Properties
CAS No. |
920804-28-0 |
|---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(benzylamino)-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C22H21NO2/c24-22(16-23-15-18-7-3-1-4-8-18)20-11-13-21(14-12-20)25-17-19-9-5-2-6-10-19/h1-14,23H,15-17H2 |
InChI Key |
JZUPOKLTPVJELS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one, a compound with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of butyrylcholinesterase (BChE). This enzyme plays a crucial role in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 345.41 g/mol
- LogP : 3.0 (indicating moderate lipophilicity)
The primary mechanism of action for this compound involves its interaction with the active site of butyrylcholinesterase. The compound exhibits selective inhibition of BChE, which is crucial for modulating cholinergic signaling in the central nervous system. The binding affinity and inhibition potency are influenced by the structural features of the compound, particularly the benzyloxy and benzylamino groups.
Inhibition of Butyrylcholinesterase
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against human butyrylcholinesterase (hBChE). The following table summarizes its inhibitory effects compared to known inhibitors:
| Compound | % Inhibition at 10 µM | IC50 (µM) | BBB Score |
|---|---|---|---|
| This compound | 96.0 ± 0.8 | 0.193 ± 0.055 | 4.9 |
| Galantamine | 29.0 ± 3.5 | 34.0 ± 2.7 | 5.0 |
| Eserine | 96.0 ± 0.3 | 0.30 ± 0.01 | 5.0 |
The data indicates that this compound has a high potency as an inhibitor of hBChE, with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent for Alzheimer's disease treatment .
Study on Neurotoxicity and Efficacy
In a study assessing the neurotoxicity profile of various hBChE inhibitors, including compounds structurally related to this compound, it was found that these compounds exhibited selective inhibition patterns without significant neurotoxic effects on human neuroblastoma cell lines (SH-SY5Y). This selectivity is crucial for developing safe therapeutic agents targeting cholinesterases .
Pharmacokinetics and Bioavailability
Another study highlighted the pharmacokinetic properties of this compound, demonstrating that it crosses the blood-brain barrier effectively while maintaining bioavailability and exhibiting minimal toxicity during prolonged administration in animal models . This property is essential for any potential therapeutic application in treating central nervous system disorders.
Scientific Research Applications
Overview
2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one is a compound of significant interest in various scientific fields, including medicinal chemistry, pharmacology, and materials science. Its unique structural properties enable a range of applications, particularly in drug development and biochemical research.
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to neurotransmitter precursors suggests it may modulate neurotransmitter levels, making it a candidate for research into mood disorders and cognitive enhancement.
Research indicates that derivatives of this compound can act as inhibitors of enzymes such as butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease therapy. For instance, compounds derived from this scaffold have shown promising results in inhibiting hBChE activity, indicating potential for neuroprotective applications .
Synthesis of Novel Compounds
This compound serves as a versatile building block for synthesizing more complex molecules. It has been utilized in the development of various derivatives that exhibit enhanced biological activities or improved pharmacokinetic properties .
Drug Development
The compound's unique structure allows it to be tailored for specific interactions with biological targets. For example, modifications to the benzyloxy group can enhance binding affinity to certain receptors or enzymes, which is crucial in drug design .
Case Study 1: Neurotransmitter Modulation
Research has demonstrated that compounds similar to this compound can modulate neurotransmitter levels effectively. This property has been linked to potential treatments for depression and anxiety disorders, showcasing the compound's relevance in psychiatric medicine .
Case Study 2: Enzyme Inhibition
A study investigated the inhibitory effects of derivatives on human butyrylcholinesterase as a therapeutic target for Alzheimer's disease. The findings revealed that certain modifications to the base structure significantly enhanced inhibitory potency, suggesting that this compound could lead to effective treatments for neurodegenerative diseases .
Chemical Reactions Analysis
Oxidation Reactions
The ketone and benzyl-protected groups are susceptible to oxidation under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Source Analogues |
|---|---|---|---|
| Ketone oxidation | Strong oxidants (e.g., KMnO₄, CrO₃) | Carboxylic acid derivatives | , |
| Benzyloxy group oxidation | Ozone or RuO₄ | Cleavage to phenolic hydroxyl groups |
-
Ketone oxidation : Under acidic conditions with KMnO₄, the ethanone moiety may oxidize to a carboxylic acid, though steric hindrance from adjacent groups could limit reactivity.
-
Benzyloxy deprotection : Ozonolysis or catalytic oxidation removes the benzyl group, yielding 4-hydroxyphenyl derivatives.
Reduction Reactions
The ketone and benzylamino groups participate in reductions:
| Reaction Type | Reagents/Conditions | Products | Source Analogues |
|---|---|---|---|
| Ketone reduction | NaBH₄, LiAlH₄ | Secondary alcohol | , |
| Benzyl group hydrogenolysis | H₂/Pd-C | Primary amine or phenol derivatives |
-
Ketone reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the benzyl groups.
-
Hydrogenolysis : Catalytic hydrogenation cleaves benzyl ethers/amines, producing unprotected amines or phenols.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs on the phenyl rings:
| Reaction Type | Reagents/Conditions | Position Substituted | Products | Source Analogues |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to benzyloxy | Nitroaryl derivatives | , |
| Halogenation | Br₂/FeBr₃ | Ortho/meta positions | Brominated analogs |
-
Nitration : The electron-donating benzyloxy group directs nitration to the para position relative to the oxygen.
-
Halogenation : Bromination occurs at ortho/meta positions of the benzyloxy ring due to steric and electronic effects.
Nucleophilic Reactions
The benzylamino group undergoes nucleophilic transformations:
| Reaction Type | Reagents/Conditions | Products | Source Analogues |
|---|---|---|---|
| Acylation | Acetyl chloride, base | N-acetylated derivatives | |
| Alkylation | Alkyl halides, base | N-alkylated amines |
-
Acylation : Reacts with acetyl chloride to form stable amides, enhancing solubility for pharmacological studies.
Cyclization and Rearrangement
Intramolecular reactions are feasible due to proximity of functional groups:
| Reaction Type | Reagents/Conditions | Products | Source Analogues |
|---|---|---|---|
| Schiff base formation | Aldehydes | Heterocyclic compounds (e.g., imidazoles) |
-
Schiff base synthesis : Condensation with aldehydes forms nitrogen-containing heterocycles, relevant in medicinal chemistry .
Stability Under Acidic/Basic Conditions
The compound’s stability varies with pH:
| Condition | Behavior | Outcome | Source Analogues |
|---|---|---|---|
| Acidic | Protonation of amine, possible hydrolysis | Salt formation or decomposition | |
| Basic | Deprotonation, ketone enolate formation | Enhanced nucleophilic reactivity |
Key Research Findings
-
Selective reactivity : The benzyloxy group is more reactive toward electrophiles than the benzylamino group due to electronic effects.
-
Synthetic utility : Hydrogenolysis products serve as intermediates for neuroactive compounds, as demonstrated in related benzyl-protected amines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in molecular features, physicochemical properties, and applications:
Key Observations:
Structural Variations: Substituent Effects: Replacement of the benzylamino group with bromo (as in the impurity) or tert-butylamino groups alters reactivity and stability. For example, the bromo derivative is more electrophilic, facilitating nucleophilic substitutions. Backbone Modifications: Propane derivatives (e.g., 1-(4-Methoxyphenyl)-2-(benzylamino)propane ) exhibit increased conformational flexibility compared to the rigid ethanone core.
Physicochemical Properties :
- Lipophilicity correlates with aromatic substituents; tert-butyl or benzyl groups enhance hydrophobicity, affecting solubility and bioavailability.
- Melting points vary significantly: QD10 (148–151°C ) vs. sulfanylidene derivatives (e.g., 137–138°C for 1f ), reflecting crystallinity differences.
Synthetic Approaches :
- Microwave-assisted methods (e.g., AAP-8 ) improve reaction efficiency and yield compared to conventional stepwise syntheses.
- Halogenation and reductive amination are common strategies for introducing diverse functional groups .
Thiazolidin-3-yl derivatives (AAP-8–10 ) exhibit preliminary antimicrobial activity, though detailed data are lacking.
Preparation Methods
Condensation Reactions
One common method for synthesizing 2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one involves the condensation of benzaldehyde with an amine precursor.
-
- Benzaldehyde (6 mmol) is reacted with an amine (5 mmol) in methanol under reflux for several hours.
- After cooling, sodium borohydride is added to reduce any imine formed during the reaction.
Yield : The process typically yields a high purity product after extraction and concentration steps.
Alkylation Reactions
Another approach includes alkylating an amine with a suitable alkyl halide.
-
- An amine is treated with a benzylic halide in the presence of a base like potassium carbonate.
- The reaction is conducted in dimethylformamide (DMF) at room temperature for an extended period (12 hours).
Yield : This method can provide yields upwards of 75% after purification via column chromatography.
Reaction Mechanisms
The mechanisms involved in these syntheses generally include nucleophilic attack by the amine on the carbonyl carbon of the aldehyde or ketone, followed by subsequent reduction or alkylation steps.
Mechanism Overview
Step 1 : Formation of an imine or enamine intermediate through nucleophilic attack.
Step 2 : Reduction of the imine/enamine using sodium borohydride or other reducing agents.
Step 3 : Purification to isolate the desired product.
Purification Techniques
Following synthesis, purification is crucial to obtain high-purity compounds. Common methods include:
Column Chromatography : Utilized to separate compounds based on polarity differences, typically using silica gel as the stationary phase and a solvent gradient for elution.
Recrystallization : Involves dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling, which can significantly improve purity.
Analytical Techniques
To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines molecular structure and confirms functional groups |
| Mass Spectrometry | Provides molecular weight and fragmentation patterns |
| HPLC | Assesses purity and quantifies compound concentration |
Q & A
Q. What are the standard synthetic routes for preparing 2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one, and what key reaction parameters influence yield?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or condensation reactions. Key steps include:
- Palladium-Catalyzed Coupling : Using aryl halides (e.g., bromobenzene derivatives) and trimethylsilyl enolates under Pd catalysis (e.g., Pd(PPh₃)₄) to form α-arylated ketones. Reaction conditions (anhydrous solvents, inert atmosphere) and additives (e.g., aryl iodides) critically impact yield and selectivity .
- Multi-Step Condensation : Starting from substituted benzaldehydes, reactions with thiamine hydrochloride (as a catalyst) yield intermediates, followed by benzylamine introduction. Short reaction times and purification via flash chromatography (pentane/EtOAc gradients) optimize yields .
Q. Key Parameters :
Q. How is the structural characterization of this compound performed, and what spectral data are critical for confirmation?
Methodological Answer: Characterization relies on:
Q. Critical Data :
- Enantiomeric Excess : Essential for chiral derivatives .
- Crystallographic Data : Confirms stereochemistry and bond angles .
Advanced Research Questions
Q. What strategies achieve enantioselective synthesis, and how is enantiomeric excess quantified?
Methodological Answer: Enantioselectivity is achieved via:
Q. Quantification :
- Chiral HPLC : Retention times (τMajor = 19.4 min, τMinor = 26.7 min) differentiate enantiomers .
- Circular Dichroism (CD) : Optional for confirming optical activity in absence of crystallography .
Example : A Pd-catalyzed reaction yielded 73% product with 88% ee, validated by HPLC .
Q. How do catalytic systems influence cross-coupling reactions in synthesizing derivatives?
Methodological Answer: Catalysts dictate reaction pathways:
Q. Comparative Performance :
| Catalyst | Reaction Type | Yield | Selectivity |
|---|---|---|---|
| Pd | C–C bond formation | 73–88% | High |
| Ni | Single-electron transmetalation | 60–75% | Moderate |
Mechanistic Insight : Pd activates aryl halides via oxidative addition, while Ni mediates radical intermediates .
Q. Are there contradictions in reported reactivity or stability under varying conditions?
Methodological Answer: Discrepancies arise in:
Q. Resolution Strategies :
Q. What advanced methodologies (e.g., microwave-assisted synthesis) improve efficiency?
Methodological Answer:
- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .
- Flow Chemistry : Enhances scalability of Friedel-Crafts acylation steps .
Example : Microwave-assisted synthesis achieved 85% yield in 15 minutes vs. 6 hours conventionally .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
